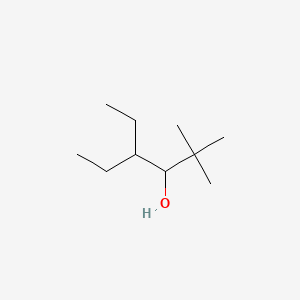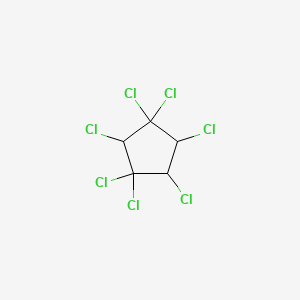
6-Methyloctahydro-5H-4,7-methanoinden-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloctahydro-5H-4,7-methanoinden-5-one is a polycyclic ketone with the molecular formula C10H14O. It is also known by other names such as 4,7-Methanoindan-5(4H)-one, tetrahydro-, and tricyclo[5.2.1.0(2,6)]decanone-8 . This compound is characterized by its unique tricyclic structure, which includes a methano bridge, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves several steps, typically starting from simpler organic compounds. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. This is followed by hydrogenation and oxidation steps to introduce the ketone functionality . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Methyloctahydro-5H-4,7-methanoinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyloctahydro-5H-4,7-methanoinden-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
6-Methyloctahydro-5H-4,7-methanoinden-5-one can be compared with other similar polycyclic ketones, such as:
Tricyclo[5.2.1.0(2,6)]decan-8-one: Similar structure but different functional groups.
4,7-Methanoindan-6-one, hexahydro: Another polycyclic ketone with a different substitution pattern.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
64884-79-3 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
9-methyltricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C11H16O/c1-6-9-5-10(11(6)12)8-4-2-3-7(8)9/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
QMEHSEMGSJQQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C1=O)C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


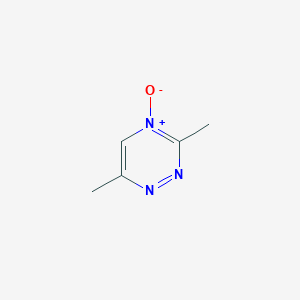


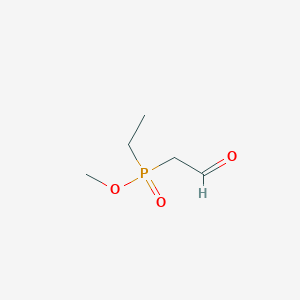
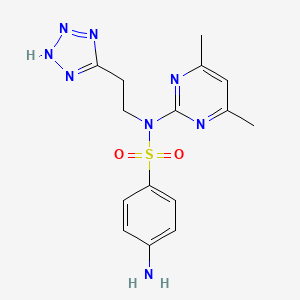
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)



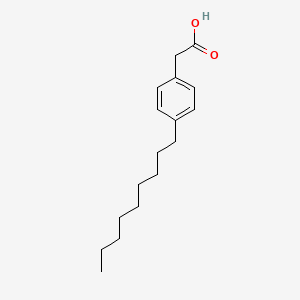
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
